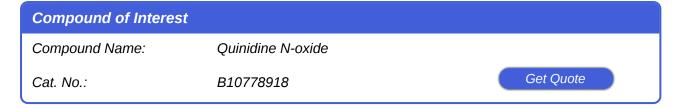


Physicochemical Properties of Quinidine Noxide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **Quinidine N-oxide**, a primary metabolite of the antiarrhythmic drug quinidine. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.

Chemical Identity

Identifier	Value	
Systematic Name	(1R,2R,4S,5R)-2-((S)-hydroxy(6-methoxyquinolin-4-yl)methyl)-5-vinylquinuclidine 1-oxide	
Synonyms	Quinidine 1-Oxide, (9S)-6'-Methoxycinchonan-9- ol 1-Oxide	
CAS Number	70116-00-6[1][2]	
Molecular Formula	C20H24N2O3[1][2]	
Molecular Weight	340.42 g/mol [1][2]	

Physicochemical Data

A summary of the key physicochemical properties of **Quinidine N-oxide** is presented below.



Property	Value	Source
Melting Point	173-176°C	United States Biological
Solubility	Soluble in DMSO and Methanol.[1]	Cayman Chemical, Allmpus
pKa (predicted for quinoline Noxide)	0.87 ± 0.10	ChemicalBook

Note: An experimental pKa value for **Quinidine N-oxide** is not readily available in the cited literature. The provided value is a prediction for the parent quinoline N-oxide and should be used as an estimation.

Experimental Protocols Synthesis of Quinidine N-oxide

Method 1: Oxidation with m-Chloroperoxybenzoic Acid (m-CPBA)

This procedure is adapted from the general synthesis of quinoline N-oxides.

- Dissolve quinidine in a suitable solvent such as dichloromethane (CH2Cl2).
- Cool the solution to 0°C in an ice bath.
- Slowly add a solution of m-CPBA (1.1 to 1.5 equivalents) in CH₂Cl₂ to the quinidine solution with stirring.
- Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove excess m-CPBA and m-chlorobenzoic acid.
- Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), and concentrate it under reduced pressure.



 Purify the crude product by column chromatography on silica gel to obtain Quinidine Noxide.

Method 2: Oxidation with Ozone

This protocol is based on the synthesis of the diastereomer, quinine N-oxide, and can be adapted for quinidine.[3]

- Dissolve quinidine in a mixture of acetone and water (e.g., 95:5 v/v).[3]
- Cool the solution to a low temperature (e.g., -12°C to 0°C).[3]
- Bubble a low flow of ozone gas through the solution.
- Monitor the reaction by TLC until the starting material is consumed.
- After the reaction is complete, purge the solution with nitrogen gas to remove any residual ozone.
- Remove the solvent under reduced pressure.
- Purify the resulting residue by a suitable method, such as column chromatography, to yield
 Quinidine N-oxide.[3]

Determination of Solubility (Shake-Flask Method)

The shake-flask method is a standard procedure for determining the thermodynamic solubility of a compound.

- Add an excess amount of Quinidine N-oxide to a known volume of the desired solvent (e.g., water, buffer solutions of different pH) in a sealed flask.
- Agitate the flask at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
- After equilibration, allow the undissolved solid to settle.



- Carefully withdraw a sample of the supernatant and filter it to remove any remaining solid particles.
- Determine the concentration of Quinidine N-oxide in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection.
- The determined concentration represents the solubility of Quinidine N-oxide in that solvent at the specified temperature.

Determination of pKa

Method 1: Potentiometric Titration

- Dissolve a precisely weighed amount of Quinidine N-oxide in a suitable solvent, typically a
 mixture of water and an organic co-solvent (e.g., methanol, ethanol) if the compound has low
 aqueous solubility.
- Add a standardized solution of a strong acid (e.g., HCl) to fully protonate the basic sites of the molecule.
- Titrate the solution with a standardized solution of a strong base (e.g., NaOH), adding the titrant in small, known increments.
- Measure the pH of the solution after each addition of the titrant using a calibrated pH meter.
- Plot the measured pH against the volume of titrant added to generate a titration curve.
- The pKa value corresponds to the pH at the half-equivalence point, which is the point where half of the acid has been neutralized. This can be determined from the inflection point of the titration curve.

Method 2: UV-Vis Spectrophotometry

This method is applicable if the UV-Vis spectrum of the compound changes with ionization.

Prepare a series of buffer solutions with a range of known pH values.



- Prepare solutions of Quinidine N-oxide of the same concentration in each of the buffer solutions.
- Record the UV-Vis spectrum of each solution over a relevant wavelength range.
- Select a wavelength where the absorbance difference between the protonated and deprotonated species is maximal.
- Plot the absorbance at the selected wavelength against the pH of the buffer solutions.
- The resulting sigmoidal curve can be analyzed to determine the pKa, which is the pH at the inflection point of the curve.

Spectral Data Mass Spectrometry

The mass spectrum of N-oxides is characterized by the facile loss of an oxygen atom. For the protonated molecule of quinine N-oxide ([M+H]⁺ at m/z 341), a prominent fragment ion is observed at m/z 323, corresponding to the loss of 16 Da.[4] Other significant fragments are

observed at m/z 296, 198, 186, and 160.[4] A similar fragmentation pattern is expected for **Quinidine N-oxide**.

NMR Spectroscopy

Detailed experimental ¹H and ¹³C NMR data for **Quinidine N-oxide** are not available in the cited literature. However, data for its diastereomer, quinine N-oxide, can provide valuable insights. The presence of the N-oxide group leads to a deshielding effect on the adjacent protons and carbons of the quinuclidine ring.[3]

¹H NMR of Quinine N-oxide (representative data): Aromatic signals for the quinoline ring are observed in the range of 7.39-8.67 ppm. Deshielding of the methylene protons adjacent to the N-oxide is evident, with signals appearing around 3.21, 3.45, 3.72, and 4.15 ppm.[3]

¹³C NMR of Quinine N-oxide (representative data): The inductive effect of the N-oxide oxygen also deshields the adjacent alkyl carbons, with signals appearing at approximately 60.1, 71.1, and 75.1 ppm. The carbon signals of the quinoline ring are found between 103.0 and 159.9 ppm.[3]

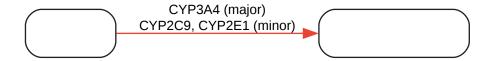


Biological Context and Signaling Pathways

Quinidine N-oxide is a major metabolite of quinidine, formed primarily in the liver. The metabolic pathway involves the oxidation of the nitrogen atom in the quinuclidine ring of quinidine.

Metabolic Formation of Quinidine N-oxide

The formation of **Quinidine N-oxide** from quinidine is catalyzed by cytochrome P450 enzymes, with CYP3A4 being the most active isoform.[1]



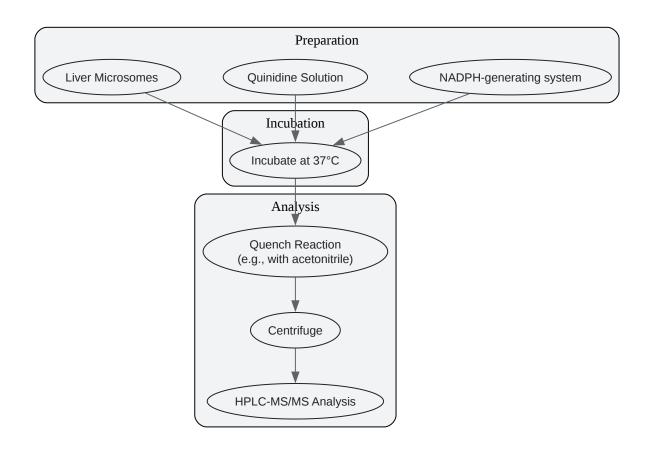
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Metabolic conversion of Quinidine to **Quinidine N-oxide**.

Experimental Workflow for In Vitro Metabolism Study

A typical workflow to study the in vitro metabolism of quinidine to **Quinidine N-oxide** is depicted below.





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- To cite this document: BenchChem. [Physicochemical Properties of Quinidine N-oxide: An Indepth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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